Species-Specific TRH Receptor Binding Affinity
Protirelin demonstrates potent, species-dependent binding affinity at the human and rat thyrotropin-releasing hormone receptors (TRHR). In direct binding assays, protirelin exhibits an IC50 of 25 nM at the human TRHR expressed in CHO cells, which is approximately 8-fold more potent than its binding at the rat TRHR in brain membranes (IC50 = 198 nM) [1]. This quantitative difference highlights the importance of species selection in preclinical pharmacology studies and confirms protirelin's high affinity for the human receptor, a critical factor for translational research. A separate study using rat forebrain membranes reported a Ki value of 42.3 nM (pKi 7.37) for protirelin [2], further corroborating its nanomolar potency and providing a benchmark for evaluating novel TRH analogs. This high-affinity interaction is the molecular basis for its robust stimulation of TSH and prolactin release.
| Evidence Dimension | Receptor binding potency (half-maximal inhibitory concentration, IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (human TRHR in CHO cells) |
| Comparator Or Baseline | IC50 = 198 nM (rat TRHR in rat brain membranes) |
| Quantified Difference | 8-fold higher potency at human receptor (25 nM vs 198 nM) |
| Conditions | Binding assay using human TRHR expressed in CHO cells vs. native rat TRHR in brain membranes [1] |
Why This Matters
The ~8-fold higher potency at the human versus rat receptor is a critical parameter for designing translational studies and interpreting species-specific pharmacodynamic data, ensuring appropriate dosing and model selection.
- [1] Yamada M, Iwasaki T, Satoh T, et al. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, TRH-Gly. Neurosci Lett. 1995;196(1-2):109-112. As cited by Anjiechem. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. TRH Ligand Activity Charts. Ki = 42.3 nM. Data from ChEMBL (J Med Chem 2004; 47:6025-6033). View Source
